molecular formula C18H16N2O2S B10806378 3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone

3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone

Cat. No.: B10806378
M. Wt: 324.4 g/mol
InChI Key: STAQHFQLHGDVFW-UHFFFAOYSA-N
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Description

3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, forming a heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds in the thiophene ring, forming the tetrahydro derivative.

    Oxyacetophenone Attachment: The final step involves the attachment of the oxyacetophenone moiety. This is typically done via an etherification reaction, where the hydroxyl group of the acetophenone reacts with a suitable leaving group on the tetrahydrothienopyrimidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and disruption of DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another thienopyrimidine derivative with similar structural features but different functional groups .
  • N-(Pyridin-3-yl)-2-(4-{[(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetamide : A compound with a triazole ring linked to the thienopyrimidine core, showing significant anticancer activity .

Uniqueness

3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as an anticancer agent, coupled with its versatile reactivity, makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAQHFQLHGDVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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